N-(2-BROMO-4-METHYLPHENYL)-4-TERT-BUTYLBENZENE-1-SULFONAMIDE
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Overview
Description
N-(2-BROMO-4-METHYLPHENYL)-4-TERT-BUTYLBENZENE-1-SULFONAMIDE is an organic compound that features a brominated phenyl group and a tert-butylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BROMO-4-METHYLPHENYL)-4-TERT-BUTYLBENZENE-1-SULFONAMIDE typically involves the reaction of 2-bromo-4-methylaniline with 4-tert-butylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-BROMO-4-METHYLPHENYL)-4-TERT-BUTYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH) and dimethylformamide (DMF) as a solvent.
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation can produce sulfonic acids .
Scientific Research Applications
N-(2-BROMO-4-METHYLPHENYL)-4-TERT-BUTYLBENZENE-1-SULFONAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-BROMO-4-METHYLPHENYL)-4-TERT-BUTYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . The bromine atom may also participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Similar Compounds
N-(2-iodo-4-methylphenyl)-4-tert-butylbenzenesulfonamide: Similar structure but with an iodine atom instead of bromine.
N-(2-bromo-4-methylphenyl)-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group on the benzene ring.
N-(2-bromo-4-methylphenyl)-2-phenylbutanamide: Similar structure but with a phenylbutanamide group instead of tert-butylbenzenesulfonamide.
Uniqueness
N-(2-BROMO-4-METHYLPHENYL)-4-TERT-BUTYLBENZENE-1-SULFONAMIDE is unique due to the presence of both a brominated phenyl group and a tert-butylbenzenesulfonamide moiety. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C17H20BrNO2S |
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Molecular Weight |
382.3 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-4-tert-butylbenzenesulfonamide |
InChI |
InChI=1S/C17H20BrNO2S/c1-12-5-10-16(15(18)11-12)19-22(20,21)14-8-6-13(7-9-14)17(2,3)4/h5-11,19H,1-4H3 |
InChI Key |
QIKCTEXFDFDZNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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